1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene
Overview
Description
1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H2Cl2F4O and its molecular weight is 248.99 g/mol. The purity is usually 95%.
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Biological Activity
1,5-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique trifluoromethoxy group enhances its chemical stability and lipophilicity, which can influence its biological activity and pharmacokinetics. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H2Cl2F4O
- Molecular Weight : 227.00 g/mol
- CAS Number : 168971-68-4
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features:
- Trifluoromethoxy Group : This group is known to enhance the lipophilicity and metabolic stability of compounds, allowing for better cell membrane penetration and prolonged action in biological systems .
- Chlorine and Fluorine Atoms : The presence of halogens can significantly affect the compound's interaction with biological targets, often leading to increased binding affinity and altered pharmacodynamics.
Biological Assays and Findings
Research has demonstrated various biological activities associated with compounds similar to this compound:
- Antimicrobial Activity : Studies have shown that halogenated aromatic compounds exhibit potent antimicrobial properties. For instance, derivatives with similar structures have been tested against a range of bacteria and fungi with varying degrees of efficacy .
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
- Anti-Cancer Potential : The trifluoromethoxy group has been linked to enhanced anti-cancer activity in various studies. For example, compounds containing this group have shown promising results in inhibiting cancer cell proliferation in vitro .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Properties
IUPAC Name |
1,5-dichloro-2-fluoro-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKZGAQHFKLBCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221196 | |
Record name | Benzene, 1,5-dichloro-2-fluoro-3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806317-33-8 | |
Record name | Benzene, 1,5-dichloro-2-fluoro-3-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806317-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,5-dichloro-2-fluoro-3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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